Methylene-Spacer Structural Differentiation vs. Regacin (CAS 72836-33-0): Linker Length and Conformational Flexibility
The target compound contains an exocyclic methylene (–CH₂–) bridge between the thiadiazole C5 position and the sulfur atom, whereas Regacin (CAS 72836-33-0) features a direct C5–S bond without a spacer . This results in a molecular formula of C₁₀H₁₀ClN₃S₂ (MW 271.79) for the target vs. C₉H₈ClN₃S₂ (MW 257.76) for Regacin—a mass difference of +14.03 Da attributable to the additional methylene group . The bond distance from the thiadiazole ring centroid to the 4-chlorophenyl ring centroid is extended by approximately 1.5 Å (C–C single bond length) in the target compound relative to Regacin, introducing an additional rotational degree of freedom in the linker region .
| Evidence Dimension | Linker Atom Count and Molecular Weight |
|---|---|
| Target Compound Data | C₁₀H₁₀ClN₃S₂; MW 271.79 g·mol⁻¹; linker: –CH₂–S–CH₂– (thiadiazole-C5 to 4-chlorophenyl) |
| Comparator Or Baseline | Regacin (CAS 72836-33-0): C₉H₈ClN₃S₂; MW 257.76 g·mol⁻¹; linker: –S–CH₂– (thiadiazole-C5 to 4-chlorophenyl) |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; one additional sp³-hybridized carbon in linker; approximately +1.5 Å inter-ring distance |
| Conditions | Structural comparison based on exact mass, molecular formula, and InChI key assignment (target: VSAFAOOUMDSKCS-UHFFFAOYSA-N; Regacin: SPABJFQNGHSGMG-UHFFFAOYSA-N) |
Why This Matters
The methylene spacer alters the conformational landscape and pharmacophore geometry, directly impacting SAR interpretation—purchasing the wrong analog (e.g., Regacin) yields a compound with a shorter, conformationally constrained linker that cannot recapitulate the target compound's binding pose in target engagement studies.
